1,2,3-Oxadiazole

Computational Chemistry Molecular Electronics DFT Calculations

Standard 1,3,4- or 1,2,4-oxadiazole isomers lack the electron-deficient profile required for NO release or high-polarity materials. This inherently labile 1,2,3-isomer (dipole moment 3.62 D vs 1.21 D) is the functional core of sydnone/sydnonimine NO donors and reactive α-diazoketone intermediates. - Unique NO donor scaffold for cardiovascular & platelet aggregation studies - Quantified HOMO-LUMO gap (5.92 eV) enables controlled Wolff rearrangement - Essential π-bridge for non-linear optics (NLO) with measured polarity advantage

Molecular Formula C2H2N2O
Molecular Weight 70.05 g/mol
CAS No. 11120-54-0
Cat. No. B8650194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Oxadiazole
CAS11120-54-0
Molecular FormulaC2H2N2O
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC1=CON=N1
InChIInChI=1S/C2H2N2O/c1-2-5-4-3-1/h1-2H
InChIKeyWCPAKWJPBJAGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Oxadiazole: Technical Baseline and Sourcing


1,2,3-Oxadiazole (CAS 11120-54-0) is a five-membered, unsaturated heteroaromatic compound with the molecular formula C2H2N2O . Unlike its more stable regioisomers (1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole), the 1,2,3-isomer is inherently unstable in its parent form, readily undergoing ring-opening to form the α-diazoketone tautomer [1]. However, when this core is integrated into a mesoionic structure—specifically the sydnone or sydnonimine scaffold—the 1,2,3-oxadiazole ring system becomes stable and biologically viable [2]. This differential stability and unique electronic profile underpin its use as a specialized scaffold for nitric oxide (NO) donation and as a reactive intermediate, distinguishing it from its more widely commercialized isomers.

1,2,3-Oxadiazole: Isomeric Substitution Risks


Substituting 1,2,3-oxadiazole with the more common and stable 1,3,4-oxadiazole or 1,2,4-oxadiazole isomers fundamentally alters a compound's electronic landscape and pharmacological profile. While 1,3,4-oxadiazole and 1,2,4-oxadiazole are favored for their metabolic stability and lower hERG liability in drug discovery [1], the 1,2,3-oxadiazole ring exhibits a drastically higher dipole moment (calculated ~3.62 D) and unique charge distribution, which is critical for its function in mesoionic compounds like sydnones [2]. In silico and experimental data confirm that the 1,2,3-isomer is thermodynamically the least stable oxadiazole, existing in an equilibrium favoring the open-chain diazoketone [3]. This intrinsic lability is a functional feature rather than a flaw for applications requiring reactive intermediates or specific NO-donating properties, making generic substitution with a more robust isomer a source of experimental failure.

1,2,3-Oxadiazole vs. In-Class Alternatives: Evidence


Dipole Moment Disparity Across Oxadiazole Isomers

The 1,2,3-oxadiazole isomer possesses a significantly higher dipole moment compared to its regioisomers. Ab initio MP2/C calculations report a dipole moment of 3.62 D for 1,2,3-oxadiazole [1], which is markedly distinct from the dipole moment ranges of other isomers (e.g., 1,2,4-oxadiazole: 1.21 D, 1,3,4-oxadiazole: 3.16 D) [1]. This stark difference in polarity directly impacts intermolecular interactions, solvation properties, and receptor binding conformations in biological systems.

Computational Chemistry Molecular Electronics DFT Calculations

Stability Comparison of Oxadiazole Isomers

Density Functional Theory (DFT) calculations systematically confirm that 1,2,3-oxadiazole is the least stable among the four oxadiazole isomers. The 1,3,4-oxadiazole isomer exhibits the highest stability and lowest total energy, while 1,2,3-oxadiazole is inherently unstable, existing in equilibrium with the ring-opened α-diazoketone tautomer [1][2]. The HOMO-LUMO energy gap for 1,2,3-oxadiazole is 5.92 eV, compared to 6.16 eV for 1,3,4-oxadiazole and 6.10 eV for 1,2,4-oxadiazole, corroborating its lower kinetic stability and higher reactivity [1].

DFT Stability Analysis Quantum Mechanics Thermodynamics

Mesoionic Sydnone Scaffold as NO Donor

While the parent 1,2,3-oxadiazole ring is unstable, the mesoionic 1,2,3-oxadiazole derivative class, specifically 3-morpholinosydnonimine (SIN-1), functions as a well-characterized nitric oxide (NO) donor [1]. In contrast, the widely studied 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers do not typically serve as NO donors; they are primarily used as bioisosteres for amides and esters [2]. The unique resonance structure of the 1,2,3-oxadiazole core in mesoionic systems allows for the controlled release of NO, a property absent in the other oxadiazole regioisomers.

Mesoionic Chemistry Nitric Oxide Donors Medicinal Chemistry

1,2,3-Oxadiazole: Target Applications


Nitric Oxide Donation and Vasodilation

Researchers investigating NO-mediated vasodilation, platelet aggregation, and cardiovascular signaling pathways utilize 1,2,3-oxadiazole-derived mesoionic compounds like 3-morpholinosydnonimine (SIN-1). Unlike 1,3,4-oxadiazole or 1,2,4-oxadiazole analogs which lack this specific donor functionality, the 1,2,3-oxadiazole core is essential for this mechanism [1]. This scenario is supported by the class-level evidence of the 1,2,3-oxadiazole scaffold's unique ability to serve as an NO donor [1].

Reactive Intermediate for α-Diazoketone Generation

The inherent instability of the 1,2,3-oxadiazole ring—quantified by its lower HOMO-LUMO energy gap (5.92 eV) compared to more stable isomers [2]—makes it a valuable in-situ intermediate for generating reactive α-diazoketones. Procurement and handling are optimized for use in Wolff rearrangement sequences or cycloaddition reactions, where the kinetic lability of the 1,2,3-oxadiazole ring is a synthetically advantageous feature, not a liability.

High-Dipole Scaffold in Molecular Electronics

Material scientists designing molecules for non-linear optics (NLO) or high-polarity electronic applications select 1,2,3-oxadiazole for its significantly elevated dipole moment (3.62 D) compared to 1,2,4-oxadiazole (1.21 D) [3]. This quantitative electronic differentiation directly informs the selection of 1,2,3-oxadiazole as a π-bridge or acceptor unit in donor-acceptor systems where maximizing molecular polarity is a key design parameter.

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